molecular formula C13H13BrN2OS B11355086 4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11355086
M. Wt: 325.23 g/mol
InChI Key: FXKRBCHNIOTPMS-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

Scientific Research Applications

4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation pathways. The bromine atom can also enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can enhance its biological activity and binding affinity. The specific substitution pattern on the thiazole ring also contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

4-bromo-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C13H13BrN2OS/c1-9-16-12(8-18-9)6-7-15-13(17)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

FXKRBCHNIOTPMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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